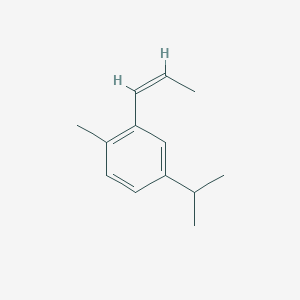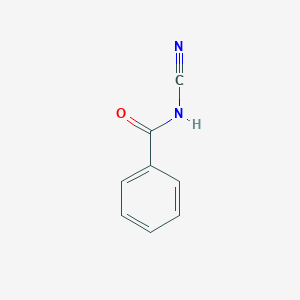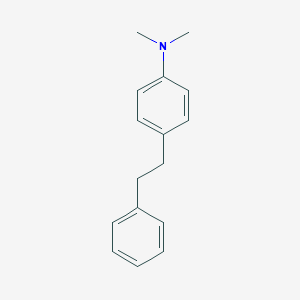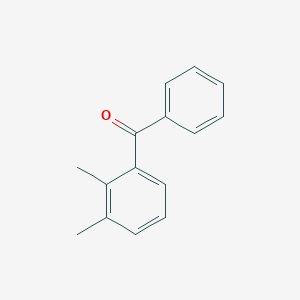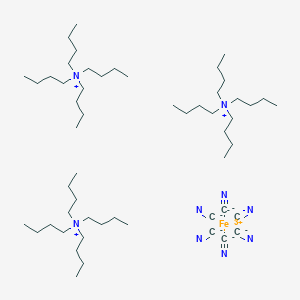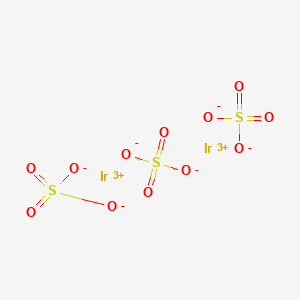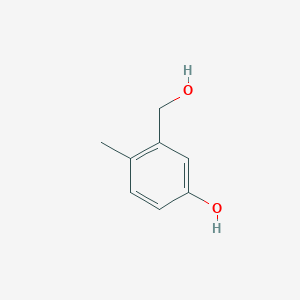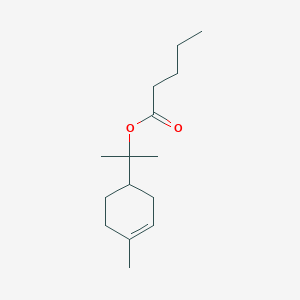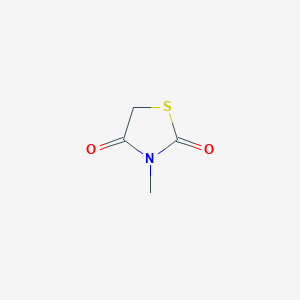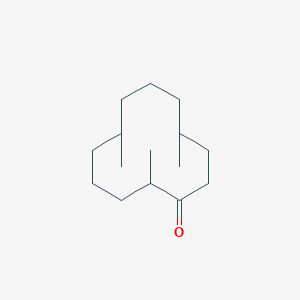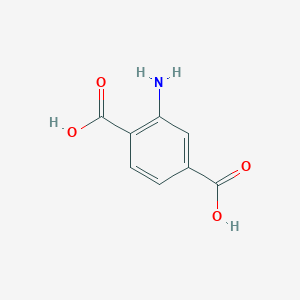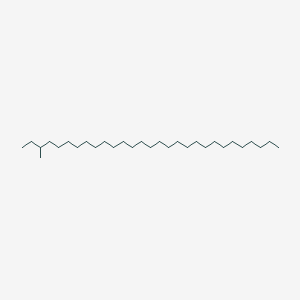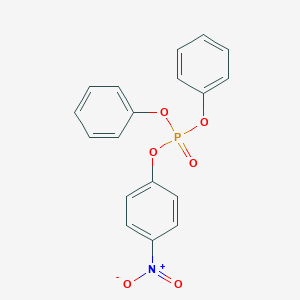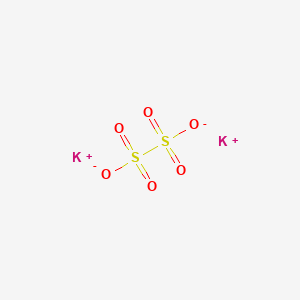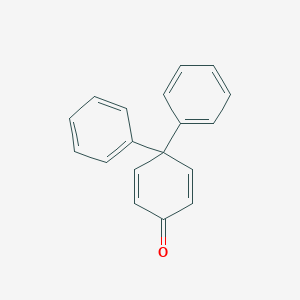
4,4-Diphenyl-2,5-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-2,5-cyclohexadien-1-one (DPCH) is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DPCH has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-one is not fully understood. However, it has been suggested that 4,4-Diphenyl-2,5-cyclohexadien-1-one exerts its biological activities through various mechanisms, including inhibition of inflammatory mediators, modulation of antioxidant enzymes, and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4,4-Diphenyl-2,5-cyclohexadien-1-one has also been found to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Diphenyl-2,5-cyclohexadien-1-one is a useful tool for scientific research due to its unique properties. It is readily available and relatively inexpensive. 4,4-Diphenyl-2,5-cyclohexadien-1-one is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 4,4-Diphenyl-2,5-cyclohexadien-1-one has some limitations. It is insoluble in water, which limits its use in aqueous solutions. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to exhibit some toxicity at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 4,4-Diphenyl-2,5-cyclohexadien-1-one. One area of interest is the development of 4,4-Diphenyl-2,5-cyclohexadien-1-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-one and its effects on various signaling pathways. Additionally, the development of new synthesis methods for 4,4-Diphenyl-2,5-cyclohexadien-1-one and its derivatives may lead to the discovery of new biological activities and therapeutic applications.
Méthodes De Synthèse
4,4-Diphenyl-2,5-cyclohexadien-1-one can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as NaOH or KOH. The reaction is carried out in ethanol or methanol as a solvent under reflux conditions. The resulting product is then purified by recrystallization in a suitable solvent.
Applications De Recherche Scientifique
4,4-Diphenyl-2,5-cyclohexadien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,4-Diphenyl-2,5-cyclohexadien-1-one has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to possess neuroprotective and hepatoprotective activities.
Propriétés
Numéro CAS |
13304-12-6 |
|---|---|
Nom du produit |
4,4-Diphenyl-2,5-cyclohexadien-1-one |
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
JUOUFRXTZODGAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Autres numéros CAS |
13304-12-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



